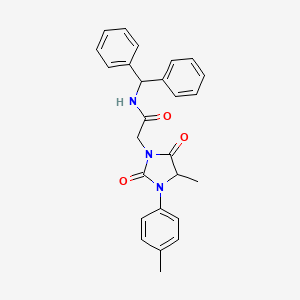
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its complex structure, which includes an imidazolidinone ring and a tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves multiple steps. One common approach is to start with benzhydryl chloride and react it with an appropriate amine to form the benzhydryl amine intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Aplicaciones Científicas De Investigación
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Benzhydryl alcohol: A simpler benzhydryl compound used in organic synthesis.
Tolterodine: A benzhydryl compound used as a medication for overactive bladder.
Uniqueness
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its combination of a benzhydryl group, an imidazolidinone ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzhydryl compounds.
Propiedades
Fórmula molecular |
C26H25N3O3 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-benzhydryl-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-18-13-15-22(16-14-18)29-19(2)25(31)28(26(29)32)17-23(30)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17H2,1-2H3,(H,27,30) |
Clave InChI |
ALVHNBKKGJOBKD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


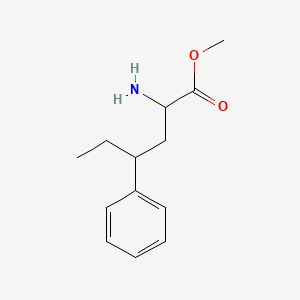
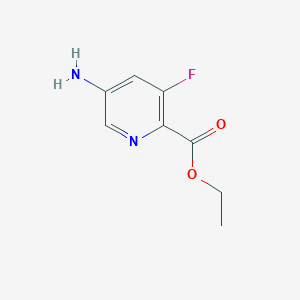
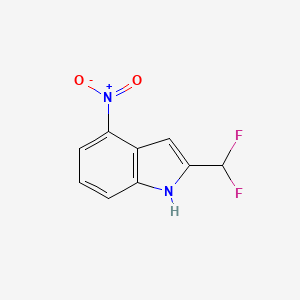
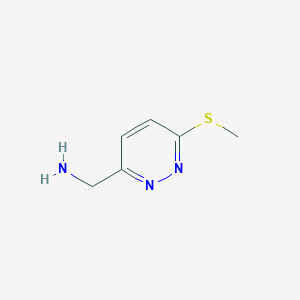
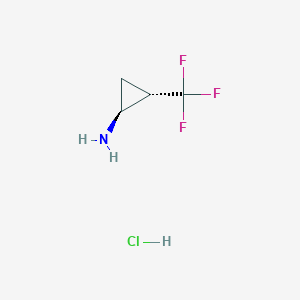
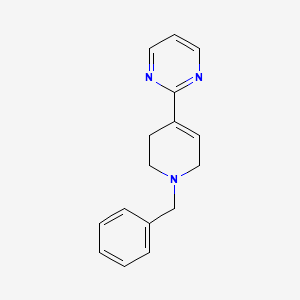
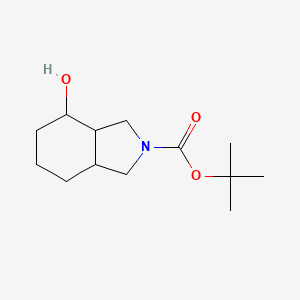
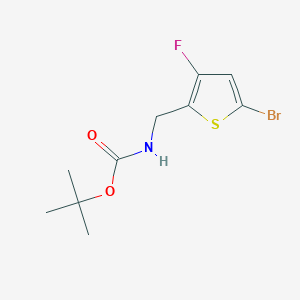
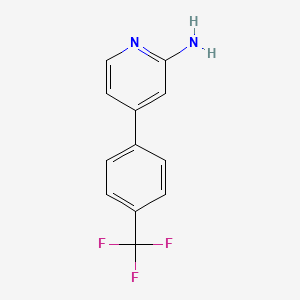
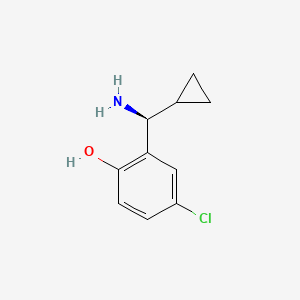
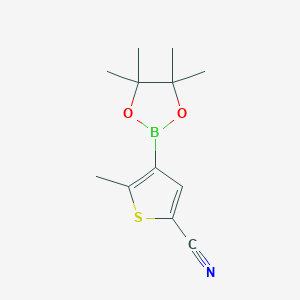


![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
